5-Amino-1-thiocarbamoylpyrazole

Übersicht

Beschreibung

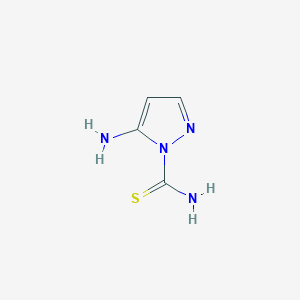

5-Amino-1-thiocarbamoylpyrazole is a useful research compound. Its molecular formula is C4H6N4S and its molecular weight is 142.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Activity

5-Amino-1-thiocarbamoylpyrazole derivatives have been explored for their potential anticancer properties. Studies have demonstrated that certain pyrazole derivatives exhibit potent inhibition against various human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). For instance, compounds such as 5-amino-1-cyanoacetyl-3-(p-chlorophenyl)-pyrazole have shown significant growth inhibition in these cell lines, indicating their potential as anticancer agents .

Antiviral and Antimicrobial Properties

Research has indicated that this compound exhibits antiviral activity against herpes simplex virus type 1 and human cytomegalovirus. Additionally, it has shown antimicrobial effects, suggesting its utility in treating infections caused by various pathogens . The synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-pyrazole derivatives has also been linked to broad biological activities, including antifungal and antibacterial properties .

Neuropharmacological Effects

Some derivatives of this compound have been studied for their neuropharmacological effects. Compounds derived from this moiety have been evaluated for anticonvulsant activity, showcasing their potential in the treatment of neurological disorders .

Agricultural Applications

Pesticidal and Fungicidal Properties

this compound has been investigated for its application in agriculture as a pesticide and fungicide. Research indicates that acylated derivatives of this compound can be effective in protecting crops from pests and fungal infections. These compounds are integrated into formulations aimed at enhancing agricultural productivity while minimizing the impact on non-target species .

Synthesis and Mechanism of Action

The synthesis of this compound involves various chemical reactions that facilitate the formation of the pyrazole ring. The compound demonstrates significant reactivity towards electrophilic and nucleophilic agents, which allows for the creation of diverse derivatives with tailored biological activities . Understanding these mechanisms is crucial for optimizing the efficacy of this compound in therapeutic and agricultural applications.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a novel derivative of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed with standard chemotherapeutics. This case underscores the potential of this compound as a lead structure for developing new anticancer drugs.

Case Study 2: Agricultural Application

In another study, formulations containing acylated this compound were tested in field trials against common agricultural pests. The results showed a marked reduction in pest populations compared to untreated controls, demonstrating the effectiveness of this compound as an eco-friendly alternative to conventional pesticides.

Eigenschaften

Molekularformel |

C4H6N4S |

|---|---|

Molekulargewicht |

142.19 g/mol |

IUPAC-Name |

5-aminopyrazole-1-carbothioamide |

InChI |

InChI=1S/C4H6N4S/c5-3-1-2-7-8(3)4(6)9/h1-2H,5H2,(H2,6,9) |

InChI-Schlüssel |

AVKQHIWHJVVRIX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(N(N=C1)C(=S)N)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.